4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[{f}]isoquinoline
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Overview
Description
4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[{f}]isoquinoline is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[{f}]isoquinoline typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[{f}]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form tetrahydro derivatives.
Cyclization Reactions: It can react with oxalyl chloride to form annelated dioxopyrroline rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate, primary amines, and alcohols under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Thiol, amine, or alcohol derivatives.
Oxidation Products: N-oxides.
Reduction Products: Tetrahydro derivatives.
Scientific Research Applications
4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[{f}]isoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with various biological targets and its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[{f}]isoquinoline involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This compound may also interact with DNA, causing alkylation and potential disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which lacks the chloromethyl and dimethyl groups.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with similar structural features.
4-Chloromethyl-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline: A closely related compound with similar reactivity.
Uniqueness
4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[{f}]isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-(chloromethyl)-2,2-dimethyl-3,4-dihydro-1H-benzo[f]isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN.ClH/c1-16(2)9-14-12-6-4-3-5-11(12)7-8-13(14)15(10-17)18-16;/h3-8,15,18H,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCJGFBUSHMCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C(N1)CCl)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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